molecular formula C9H14O4 B11908520 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid

6,9-Dioxaspiro[4.5]decane-10-carboxylic acid

Cat. No.: B11908520
M. Wt: 186.20 g/mol
InChI Key: XVPFGLAHVANKJM-UHFFFAOYSA-N
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Description

6,9-Dioxaspiro[4.5]decane-10-carboxylic acid is a spirocyclic compound featuring a central spiro carbon atom bridging a five-membered cyclopentane ring and a six-membered dioxane ring. The carboxylic acid group at position C-10 confers unique chemical reactivity and biological relevance, making it a subject of interest in pharmaceutical and materials science research.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

6,9-dioxaspiro[4.5]decane-10-carboxylic acid

InChI

InChI=1S/C9H14O4/c10-8(11)7-9(3-1-2-4-9)13-6-5-12-7/h7H,1-6H2,(H,10,11)

InChI Key

XVPFGLAHVANKJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(OCCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Glycosylation and Acid-Catalyzed Ring Contraction

A stereocontrolled route to the spirocyclic core involves glycosylation followed by acid-mediated ring contraction. Starting from carbohydrate precursors, such as d-glucose derivatives, this method ensures precise stereochemical outcomes. For example, ulosyl bromides (e.g., 10a or 10b ) undergo β-glycosylation with diols like ethylene glycol under Koenigs–Knorr conditions (Ag₂CO₃ catalysis) to form bicyclic pyranodioxanes (e.g., 11a or 11b ) . Subsequent treatment with perchloric acid (70%) in dichloromethane induces ring contraction, yielding spiroacetal intermediates (e.g., 14b or 15b ) with >90% stereospecificity .

Key Reaction Steps :

  • Glycosylation :

    • β-glycosidic bond formation via nucleophilic attack at the anomeric carbon.

    • Silver carbonate scavenges HBr, driving the reaction to completion.

  • Ring Contraction :

    • Acid protonates the ketal oxygen, triggering a stereospecific 1,2-alkyl shift.

    • Trapping the tertiary oxocarbenium ion with nucleophiles (e.g., acetate or benzoate) stabilizes the spirocenter.

Example :
Reaction of pyranodioxane 11b with acetic anhydride and HClO₄ yields 14b (94% yield), where the acetyl group occupies the axial position at C-10 .

Functionalization of Spirocyclic Intermediates

Introducing the carboxylic acid moiety at position 10 requires strategic functional group interconversion. Halogenation followed by nucleophilic substitution proves effective:

  • Bromination :

    • Treatment of 15b with PBr₃ replaces the hydroxyl group at C-10 with bromine, forming 16b .

  • Cyanide Substitution :

    • Displacement of bromide with KCN introduces a nitrile group.

  • Hydrolysis :

    • Acidic or basic hydrolysis of the nitrile yields the carboxylic acid.

Optimization Note :
Radical dehalogenation (e.g., using Bu₃SnH) avoids competing elimination, preserving the spirocyclic framework .

Alternative Routes via Keto Acid Cyclization

Cyclization of γ-keto acids under acidic conditions offers a complementary pathway. For instance, heating γ-keto acid precursors (e.g., 26 ) in toluene with p-toluenesulfonic acid induces intramolecular acetal formation, directly yielding the spirocycle. This method avoids multi-step glycosylation but requires pre-functionalized starting materials.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm structural integrity and stereochemistry:

Table 1: ¹³C NMR Chemical Shifts of Key Carbons in Spirocyclic Derivatives

CompoundC-10 (spiro)C-8 (dioxane)C=O (carboxylic acid)
14b 89.2 ppm60.1 ppm-
16b 87.4 ppm65.2 ppm-
17b 98.3 ppm65.2 ppm172.5 ppm

Data adapted from shows distinct shifts for axial vs. equatorial substituents, aiding in stereochemical assignment.

Challenges and Optimization Strategies

  • Stereochemical Control :

    • Ring contraction under kinetic vs. thermodynamic conditions influences spirocenter configuration. Using bulky acyl groups (e.g., benzoyl) favors axial products .

  • Yield Improvements :

    • Replacing benzoyl with acetyl groups reduces steric hindrance, increasing yields from 77% to 94% .

  • Side Reactions :

    • Competing hydrolysis of intermediates (e.g., 2226 ) is mitigated by low-temperature reactions and anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry
6,9-Dioxaspiro[4.5]decane-10-carboxylic acid serves as a valuable building block in organic synthesis due to its distinctive structural features. The compound's carboxylic acid functional group facilitates various chemical reactions, including esterification and amidation, which are essential for synthesizing more complex molecules. Its spirocyclic nature allows for the introduction of diverse functional groups while maintaining structural integrity.

Interaction with Biological Targets
Research indicates that this compound may interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound could influence various biochemical pathways by binding to proteins and enzymes, potentially leading to therapeutic applications. Understanding these interactions is crucial for developing new drugs or therapeutic strategies based on this compound.

Potential Antimicrobial Properties
The biological activity of this compound is an area of ongoing research. Initial findings suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in drug development against infectious diseases. The carboxylic acid group may enhance its ability to form hydrogen bonds with biological macromolecules, thus influencing their functionality.

Case Study: Structure-Activity Relationship (SAR) Studies

A notable case study explored the structure-activity relationship of ozonide carboxylic acids similar to this compound. It was found that modifications to the spiroadamantane substructure significantly affected the compounds' biological activity against Fasciola hepatica, a parasitic flatworm. Compounds with spirocyclic structures demonstrated varying degrees of efficacy, highlighting the importance of structural integrity in biological activity .

Efficacy Data Summary

The following table summarizes efficacy data from studies involving compounds related to this compound:

CompoundWorm Burden Reduction (%)Cures
Compound A802/3
Compound B761/3
Compound C510/3
Compound D902/3

This data underscores the potential of structurally similar compounds in therapeutic applications against parasitic infections.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Heteroatoms Functional Groups Key Applications Reference
6,9-Dioxaspiro[4.5]decane-10-carboxylic acid O, O Carboxylic acid Pharmaceutical research -
7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid N, O Amide, butanoic acid Analytical standards
6,10-Dioxaspiro[4.5]decane-7,9-dione O, O Dione Crystallography studies
Methyl 1,6,8-trioxo-2-oxa-7-azaspiro[4.5]decane-10-carboxylate N, O, O Ester, trioxo Pharmaceutical intermediates

Table 2: Bond Angles in Spirocyclic Analogs ()

Bond Compound 1 Angle (°) Compound 2 Angle (°)
C(10)-C(15)-C(14) 115.4 117.61
C(10)-C(15)-C(9) 116.42 119.42

Research Findings and Implications

  • Stereochemical Influence : Axial vs. equatorial substituent orientation (e.g., at C-10 in ) impacts NMR chemical shifts (Δδ ~5 ppm), suggesting conformational flexibility in the target compound .
  • Synthetic Challenges : Spirocyclic systems often require stereoselective synthesis (e.g., D-glucose derivatization in ), which may limit scalability compared to linear analogs.

Biological Activity

6,9-Dioxaspiro[4.5]decane-10-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to consolidate findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14O4
  • CAS Number : [Insert CAS number]
  • Molecular Weight : [Insert molecular weight]

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : Research has indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The compound could exhibit antioxidant properties, reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa and MCF-7. The results demonstrated that treatment with this compound led to dose-dependent decreases in cell viability, with apoptosis confirmed through flow cytometry analysis.

Q & A

Q. What are the optimal synthetic conditions for preparing 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid derivatives?

The synthesis requires precise control of reaction parameters such as temperature (typically 60–80°C), solvent choice (e.g., dimethylformamide for solvation or ethanol for substitution reactions), and reaction time (often 12–24 hours). Thin-layer chromatography (TLC) is recommended to monitor reaction progress and optimize yields. Post-synthesis purification via column chromatography ensures high purity .

Q. How is the structural integrity of this compound confirmed after synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Elemental analysis further validates purity. For stereochemical assignments, 2D NMR techniques like NOESY or COSY may be employed .

Q. Which solvents are most compatible with its reactivity in substitution reactions?

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution at carbonyl groups, while ethanol is suitable for milder reactions. Solvent choice directly impacts reaction kinetics and byproduct formation .

Q. What are the stability considerations for handling and storing this compound?

The compound exhibits moderate stability under standard laboratory conditions (room temperature, inert atmosphere). However, extreme pH (<3 or >11) or prolonged exposure to heat (>80°C) can degrade it. Storage in airtight containers at 4°C is advised .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions may arise from dynamic conformational changes or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. Cross-validation with X-ray crystallography or computational modeling (DFT calculations) provides definitive structural assignments .

Q. What experimental strategies elucidate the mechanism of enzyme inhibition by derivatives of this compound?

Competitive vs. non-competitive inhibition can be differentiated via kinetic assays (e.g., Lineweaver-Burk plots). Molecular docking studies predict binding interactions with target enzymes, while site-directed mutagenesis validates critical residues .

Q. How do substituent modifications influence the pharmacological profile of derivatives?

Structure-activity relationship (SAR) studies involve systematic substitution at the spirocyclic core (e.g., introducing halogens or alkyl groups). In vitro assays (e.g., IC₅₀ determination) and pharmacokinetic profiling (logP, metabolic stability) identify optimal candidates for neurological or oncological targets .

Q. What methodologies address low yields in multi-step syntheses of derivatives?

Design of Experiments (DOE) optimizes interdependent variables (e.g., catalyst loading, solvent ratios). Mid-reaction monitoring via LC-MS identifies bottlenecks, while flow chemistry techniques improve scalability and reproducibility .

Q. How can reaction byproducts be characterized and minimized during derivatization?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies byproducts. Adjusting stoichiometry, using scavenger resins, or switching to regioselective catalysts (e.g., organocatalysts) reduces unwanted intermediates .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculates transition-state energies for proposed mechanisms. Molecular dynamics simulations model solvent effects, while cheminformatics platforms (e.g., Schrödinger Suite) prioritize synthetic routes with high feasibility .

Q. Key Methodological Takeaways

  • Synthetic Optimization : Prioritize reaction monitoring (TLC, LC-MS) and DOE for reproducibility .
  • Structural Analysis : Combine experimental (NMR, X-ray) and computational tools for unambiguous characterization .
  • Biological Profiling : Integrate kinetic assays and SAR studies to refine therapeutic potential .

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